molecular formula C7H14ClNO2 B1626297 1-Chloro-3-morpholin-4-yl-propan-2-ol CAS No. 40893-69-4

1-Chloro-3-morpholin-4-yl-propan-2-ol

Cat. No. B1626297
CAS RN: 40893-69-4
M. Wt: 179.64 g/mol
InChI Key: IWZJQGIFUBWZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-3-morpholin-4-yl-propan-2-ol” is a chemical compound . It belongs to the class of organic compounds known as phenol ethers . The compound has a linear formula of C15H23Cl2NO4 and a molecular weight of 352.261 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-3-morpholin-4-yl-propan-2-ol” are not fully detailed in the available sources. The compound has a molecular weight of 179.64 . More comprehensive property data would require laboratory analysis or consultation of specialized databases.

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions of “1-Chloro-3-morpholin-4-yl-propan-2-ol” are not clearly outlined in the available sources. Given its presence in a collection of rare and unique chemicals provided by Sigma-Aldrich , it’s likely that the compound will continue to be used in early discovery research. Further insights would require a review of recent scientific literature and research trends.

properties

IUPAC Name

1-chloro-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZJQGIFUBWZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435246
Record name 1-chloro-3-morpholin-4-yl-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-morpholin-4-yl-propan-2-ol

CAS RN

40893-69-4
Record name 1-chloro-3-morpholin-4-yl-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of morpholine (2.6 mL, 30 mmol) and epichlorohydrin (2.35 ml, 30 mmol) in ethanol (50 mL) was stirred at 70° C. overnight. After removing the solvent, the residue was diluted with methylene chloride (50 mL). The clear solid precipitated was collected by vacuum filtration to give 1-chloro-3-morpholin-4-yl-propan-2-ol (2.0 g, 37%). 1H NMR (DMSO-d6) δ 3.49 (t, J=4.8 Hz, 2H), 3.60 (t, J=4.6 Hz, 2H), 3.75 (m, 4H, 2×CH2), 4.20 (dd, J=5.2, 12 Hz, 2H), 4.54 (m, 2H), 4.62 (m, 1H, CH), 6.64 (d, J=6.4 Hz, 1H, OH). MS (m/z) 180.2 (M+1).
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-morpholin-4-yl-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-morpholin-4-yl-propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-morpholin-4-yl-propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-morpholin-4-yl-propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-morpholin-4-yl-propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-morpholin-4-yl-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.